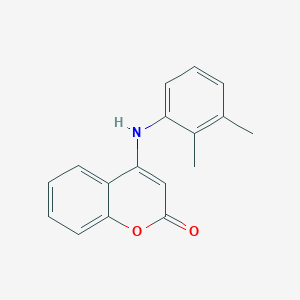

4-(2,3-dimethylanilino)-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

4-(2,3-dimethylanilino)chromen-2-one |

InChI |

InChI=1S/C17H15NO2/c1-11-6-5-8-14(12(11)2)18-15-10-17(19)20-16-9-4-3-7-13(15)16/h3-10,18H,1-2H3 |

InChI Key |

JAMXYZXBKWYHPA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC2=CC(=O)OC3=CC=CC=C32)C |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC(=O)OC3=CC=CC=C32)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2,3-dimethylanilino)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel coumarin derivative, 4-(2,3-dimethylanilino)-2H-chromen-2-one. This document details a proposed synthetic protocol based on established methodologies for analogous compounds, outlines expected characterization data, and discusses potential biological activities, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Coumarins (2H-chromen-2-ones) are a significant class of benzopyrone compounds widely distributed in nature and possessing a broad spectrum of pharmacological activities, including anticoagulant, anticancer, and antimicrobial properties.[1] The derivatization of the coumarin scaffold, particularly at the C4 position with anilino groups, has been a successful strategy for the development of novel therapeutic agents.[2][3] This guide focuses on the synthesis and characterization of a specific derivative, this compound, providing a foundational framework for its investigation.

Synthesis

The synthesis of 4-anilinoumarins is often achieved through the condensation of 4-hydroxycoumarin with an appropriate aniline derivative. An alternative established method for synthesizing 4-substituted coumarins is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[4][5][6] For the synthesis of this compound, a direct condensation reaction is proposed.

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of this compound involves the reaction of 4-chloro-2H-chromen-2-one with 2,3-dimethylaniline. The starting 4-chloro-2H-chromen-2-one can be prepared from 4-hydroxycoumarin.

Step 1: Synthesis of 4-chloro-2H-chromen-2-one

4-Hydroxycoumarin is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chloro-2H-chromen-2-one.

Step 2: Synthesis of this compound

The synthesized 4-chloro-2H-chromen-2-one is then reacted with 2,3-dimethylaniline in a suitable solvent, such as ethanol or acetonitrile, often in the presence of a base to neutralize the HCl generated during the reaction.

Experimental Protocol:

Materials:

-

4-Hydroxycoumarin

-

Phosphorus oxychloride (POCl₃)

-

2,3-dimethylaniline

-

Ethanol

-

Triethylamine (or another suitable base)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Synthesis of 4-chloro-2H-chromen-2-one:

-

In a round-bottom flask, a mixture of 4-hydroxycoumarin (1 eq.) and phosphorus oxychloride (3 eq.) is heated at reflux for 2-3 hours.

-

The reaction mixture is cooled to room temperature and slowly poured into crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed with cold water, and dried to afford 4-chloro-2H-chromen-2-one.

-

-

Synthesis of this compound:

-

To a solution of 4-chloro-2H-chromen-2-one (1 eq.) in ethanol, 2,3-dimethylaniline (1.2 eq.) and triethylamine (1.5 eq.) are added.

-

The reaction mixture is refluxed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques. The expected data is summarized below.

Expected Spectral Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the aromatic protons of the coumarin ring (δ 7.0-8.0), a singlet for the C3-H proton (δ ~5.5-6.0), signals for the aromatic protons of the dimethylaniline ring (δ 6.8-7.5), two singlets for the two methyl groups (δ ~2.1-2.4), and a broad singlet for the N-H proton. |

| ¹³C NMR (CDCl₃, ppm) | Signals for the carbonyl carbon (C2) around δ 160-165, the C4 carbon around δ 155-160, and other aromatic and methyl carbons in their respective expected regions. |

| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (~3300-3400), C=O stretching of the lactone (~1700-1730), C=C aromatic stretching (~1500-1600), and C-N stretching (~1200-1300). |

| Mass Spectrometry | A molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₁₇H₁₅NO₂), along with characteristic fragmentation patterns. |

Potential Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities, including antitumor and antimicrobial effects.[2][3][7] Studies on similar 4-anilinocoumarin derivatives have shown that they can induce apoptosis in cancer cells and inhibit bacterial growth.[2][8]

Postulated Mechanism of Action in Cancer

Many coumarin derivatives exert their anticancer effects by inducing apoptosis. This process can be initiated through various signaling pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.

Caption: Postulated apoptotic signaling pathway for coumarin derivatives.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations for similar coumarin derivatives. The outlined characterization methods and expected data will be crucial for the structural elucidation of this novel compound. Furthermore, the potential for significant biological activity, particularly as an anticancer or antimicrobial agent, warrants further investigation into its pharmacological properties and mechanism of action. This document serves as a valuable starting point for researchers aiming to explore the therapeutic potential of this and related coumarin derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of novel 3-substituted 4-anilino-coumarin derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Pechmann Condensation [organic-chemistry.org]

- 7. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

A Technical Guide to the Physicochemical Properties of 4-Anilino-2H-chromen-2-one Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-anilino-2H-chromen-2-one derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for 4-(2,3-dimethylanilino)-2H-chromen-2-one, this document focuses on the general characteristics of the 4-anilinocoumarin scaffold. It also furnishes detailed experimental protocols for determining key physicochemical parameters, enabling researchers to characterize novel analogues within this class.

Core Physicochemical Properties

The physicochemical properties of 4-anilinocoumarin derivatives are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. These properties, including solubility, melting point, pKa, and lipophilicity (logP), are influenced by the nature and position of substituents on both the coumarin ring and the anilino moiety.

Data Presentation

| Physicochemical Property | Expected Characteristics and Influencing Factors |

| Melting Point (°C) | Crystalline solids with melting points generally ranging from 150°C to over 250°C, influenced by substitution patterns that affect crystal lattice energy. For instance, the melting point of a series of 2-imino-2H-chromen-3-yl-1,3,5-triazine derivatives, which share a similar core structure, ranged from 216-217°C to 245-246°C. |

| Solubility | Generally, coumarin derivatives exhibit low solubility in water but are soluble in organic solvents like ethanol, methanol, and chloroform.[1] The aqueous solubility of 4-anilinocoumarins can be influenced by pH, especially if the anilino group can be protonated under acidic conditions.[1] Lipophilic substituents tend to decrease aqueous solubility.[1] |

| pKa | The pKa values for coumarin derivatives can vary widely, with reported values ranging from 4.16 to 9.10.[2] The acidity is influenced by the presence of acidic or basic functional groups. For 4-anilinocoumarins, the basicity of the anilino nitrogen would be a key determinant of the pKa. |

| logP (Lipophilicity) | The logP values for coumarin derivatives can span a broad range. For a set of 44 coumarin derivatives, calculated logP values ranged from 0.70 to 4.79.[3] The lipophilicity of 4-anilinocoumarins is significantly influenced by the substituents on both aromatic rings. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on established methods for the characterization of coumarin derivatives.

Determination of Melting Point

Method: Open Capillary Method[4]

Principle: The melting point is determined as the temperature at which the last solid particle of a compact column of the substance in a capillary tube disappears.

Procedure:

-

Ensure the this compound sample is thoroughly dried and in a fine powder form.

-

Seal one end of a glass capillary tube.

-

Introduce a small amount of the powdered sample into the open end of the capillary tube and compact it by tapping the sealed end on a hard surface to form a column of 2-4 mm in height.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid. The range between these two temperatures is the melting range. For pure substances, this range is typically narrow.

Determination of Solubility

Method: Shake-Flask Method[5]

Principle: This method determines the equilibrium solubility of a compound in a specific solvent by allowing the system to reach saturation, followed by quantification of the dissolved solute.

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer of specific pH) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation or filtration using a filter compatible with the solvent and compound.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

Method: Capillary Electrophoresis[2]

Principle: The electrophoretic mobility of an ionizable compound changes with the pH of the buffer. By measuring the mobility over a range of pH values, a sigmoidal curve is obtained from which the pKa can be determined.

Procedure:

-

Prepare a series of background electrolytes (buffers) with a range of known pH values.

-

Dissolve the this compound sample in a suitable solvent and inject it into the capillary filled with a specific pH buffer.

-

Apply a voltage and record the migration time of the compound.

-

Calculate the effective electrophoretic mobility at that pH.

-

Repeat the measurement with buffers of different pH values to obtain a plot of electrophoretic mobility versus pH.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.

Determination of logP

Method: High-Performance Thin-Layer Chromatography (HPTLC)[6]

Principle: The lipophilicity of a compound is determined by its partitioning behavior between a nonpolar stationary phase and a polar mobile phase. The retention factor (Rf) is correlated with the partition coefficient (logP).

Procedure:

-

Prepare a reversed-phase HPTLC plate (e.g., RP-18).

-

Prepare a series of mobile phases with varying proportions of an organic modifier (e.g., acetonitrile or methanol) and water.

-

Spot the this compound sample and a set of standard compounds with known logP values onto the HPTLC plate.

-

Develop the plate in a chamber saturated with the mobile phase vapor.

-

After development, dry the plate and visualize the spots under UV light.

-

Calculate the Rf value for each spot.

-

Calculate the RM0 value from the Rf values obtained with different mobile phase compositions.

-

Create a calibration curve by plotting the RM0 values of the standard compounds against their known logP values.

-

Determine the logP of the test compound by interpolating its RM0 value on the calibration curve.

Synthesis and Potential Biological Activity

The synthesis of 4-anilinocoumarin derivatives typically involves the condensation of 4-hydroxycoumarin with an appropriate aniline, in this case, 2,3-dimethylaniline.[7] This reaction is often carried out at elevated temperatures.[7]

Derivatives of 4-anilinocoumarin have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[7][8] The mechanism of action for their antimicrobial effects often involves the disruption of bacterial cell processes.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 4-anilino-2H-chromen-2-one derivatives and standardized protocols for their experimental determination. While specific data for this compound requires experimental validation, the information presented herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and development of this promising class of compounds. The provided methodologies will facilitate the generation of robust and comparable data, accelerating the drug discovery and development process.

References

- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of acid dissociation constant of 20 coumarin derivatives by capillary electrophoresis using the amine capillary and two different methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Melting Point of Coumarin Derivatives by Open Capillary Method - STEMart [ste-mart.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 4-Anilino-2H-chromen-2-one Derivatives: Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Core Compound: 4-(2,3-dimethylanilino)-2H-chromen-2-one

The molecule of interest belongs to the coumarin family, a class of benzopyrones widely recognized for their diverse biological activities.[1] Specifically, it is a 4-aminocoumarin derivative, a scaffold of significant interest in medicinal chemistry.[2][3]

Chemical Structure

The predicted chemical structure of this compound is depicted below:

A representation of the chemical structure of this compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-((2,3-dimethylphenyl)amino)-2H-chromen-2-one .

Synthesis Protocols

The synthesis of 4-aminocoumarin derivatives typically proceeds through the condensation of 4-hydroxycoumarin with a corresponding amine.[4][5] Several methods have been reported, including conventional heating and microwave-assisted synthesis.[4]

General Experimental Protocol for the Synthesis of 4-Anilinocoumarin Derivatives

This protocol is a generalized procedure based on the synthesis of related 4-anilinocoumarin compounds.[5][6]

-

Reaction Setup: A mixture of 4-hydroxycoumarin (1.0 equivalent) and the desired aniline derivative (in this case, 2,3-dimethylaniline) (1.0-2.0 equivalents) is prepared.

-

Reaction Conditions: The reaction mixture is heated, typically at a temperature range of 160-180°C, for a duration of 20 minutes to 1 hour.[5][6] The reaction can be performed neat or in a high-boiling solvent.

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting solid is dissolved in a suitable solvent, such as methanol.

-

An aqueous solution of sodium hydroxide (e.g., 0.1 M) is added dropwise with stirring to precipitate the product.[5]

-

The precipitate is collected by filtration, washed with water, and dried.

-

Recrystallization from an appropriate solvent (e.g., ethanol or methanol) is performed to yield the purified product.

-

-

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.

Quantitative Data Summary

The following table summarizes representative data for various 4-substituted-2H-chromen-2-one derivatives from the literature to provide context for the expected outcomes of synthesis and biological evaluation for this class of compounds.

| Compound Class/Derivative | Yield (%) | Melting Point (°C) | Biological Activity (IC₅₀/Kᵢ/MIC) | Reference |

| 4-Anilinocoumarin Derivatives | Moderate to High | Not specified | MIC: 125 - 62.5 µg/ml (Osthenol against various bacteria) | [5] |

| Coumarin-linked 4-anilinomethyl-1,2,3-triazoles | 67-82% | 140-209 °C | Kᵢ: 36.3 nM (Compound 6e against Carbonic Anhydrase IX) | [7] |

| 4-Amino Coumarin Derivatives | Moderate to High | Not specified | EC₅₀ values provided for antifungal activity | [8] |

Biological and Pharmacological Context

Coumarin derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties.[1][9] The introduction of an amino group at the 4-position can significantly modulate these activities.[2][3]

4-Anilinocoumarin derivatives, in particular, have been investigated for their potential as antimicrobial and anticancer agents.[5][10] The mechanism of action for many coumarin-based compounds involves the inhibition of key enzymes. For instance, certain derivatives have shown potent inhibition of carbonic anhydrases, which are involved in tumorigenesis.[7]

Logical Workflow for Screening Biological Activity

The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of novel 4-anilinocoumarin derivatives.

Caption: Workflow for Synthesis and Biological Evaluation of 4-Anilinocoumarins.

Postulated Mechanism of Action: Enzyme Inhibition

The diagram below illustrates a simplified, hypothetical signaling pathway demonstrating how a 4-anilinocoumarin derivative might act as an enzyme inhibitor, a common mechanism for this class of compounds.

Caption: Hypothetical Enzyme Inhibition by a 4-Anilinocoumarin Derivative.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. 4-aminocoumarin-derivatives-synthesis-and-applications - Ask this paper | Bohrium [bohrium.com]

- 3. 4-Aminocoumarin derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journalppw.com [journalppw.com]

Technical Guide: Spectroscopic Analysis of 4-(Anilino)-2H-chromen-2-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Anilino-2H-chromen-2-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will walk through the expected spectroscopic data and the methodologies for their acquisition and interpretation.

Predicted Spectroscopic Data

Based on the analysis of similar 4-arylamino-coumarin derivatives, the following tables summarize the expected spectroscopic data for 4-(2,3-dimethylanilino)-2H-chromen-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (Anilino) | 9.0 - 10.5 | Singlet (broad) | The chemical shift can be influenced by solvent and concentration. |

| Aromatic (Coumarin) | 7.0 - 8.0 | Multiplets | The protons of the coumarin ring system typically appear in this region. |

| Aromatic (Anilino) | 6.5 - 7.5 | Multiplets | The protons of the dimethylaniline ring will have distinct splitting patterns based on their substitution. |

| C-H (Coumarin) | 5.5 - 6.0 | Singlet | The proton at the 3-position of the coumarin ring. |

| CH₃ (Dimethyl) | 2.0 - 2.5 | Singlets | Two distinct singlets are expected for the two methyl groups on the aniline ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Lactone) | 160 - 165 | The carbonyl carbon of the coumarin ring is typically deshielded. |

| C-O (Lactone) | 150 - 155 | The carbon atom of the lactone ether linkage. |

| Aromatic (Coumarin) | 115 - 150 | A series of signals corresponding to the carbons of the coumarin benzene ring. |

| C-N (Anilino) | 140 - 150 | The carbon atom attached to the nitrogen of the aniline group. |

| Aromatic (Anilino) | 110 - 140 | Signals for the carbons of the dimethylaniline ring. |

| C-C (Coumarin) | 90 - 100 | The carbon at the 3-position of the coumarin ring. |

| CH₃ (Dimethyl) | 15 - 25 | The two methyl carbons on the aniline ring. |

Note: The exact chemical shifts can vary depending on the solvent and the specific electronic environment of the nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak |

| C=O Stretch (Lactone) | 1680 - 1730 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1650 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ | 279.12 | Molecular ion peak corresponding to the exact mass of C₁₇H₁₅NO₂. |

| [M-CO]⁺ | 251.13 | Loss of a carbonyl group is a common fragmentation pathway for coumarins[1]. |

| Fragments of dimethylaniline | 121.09, 106.07 | Fragmentation of the anilino side chain. |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for coumarin derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often necessary.

-

-

2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended[2][3][4][5].

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements, which aids in determining the elemental composition[1].

-

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique that often yields the molecular ion peak with minimal fragmentation, while EI is a higher-energy technique that provides more information about the fragmentation pattern[1].

-

Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion

While direct spectroscopic data for this compound are not available in the reviewed literature, a comprehensive analysis of related 4-anilino-coumarin derivatives provides a solid foundation for predicting its spectral characteristics. The methodologies outlined in this guide offer a robust framework for researchers to obtain and interpret the necessary data for the complete structural elucidation of this and similar compounds, which is a critical step in the process of drug discovery and development.

References

In-Depth Technical Guide: Spectroscopic Properties of 4-(Anilino)-2H-chromen-2-one Derivatives

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: Absorption and Emission Spectra of 4-(2,3-dimethylanilino)-2H-chromen-2-one and Related Analogues

Executive Summary

Photophysical Data of 4-Anilinocoumarin Analogues

Due to the absence of specific published data for this compound, the following table summarizes the photophysical properties of the parent compound, 4-anilino-2H-chromen-2-one, and a p-methyl substituted analogue, in Dimethyl Sulfoxide (DMSO). These compounds exhibit strong blue fluorescence.[1][2] It is noteworthy that substitutions on the phenyl ring can significantly influence the fluorescence quantum yield.[1] For instance, an electron-donating group like p-methyl can enhance the quantum yield, while an electron-withdrawing group can lead to weaker fluorescence.[1]

| Compound | Substitution (on phenyl ring) | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [nm] | Fluorescence Quantum Yield (ΦF) |

| 4a | H | ~375 | ~440 | ~65 | 0.41[1] |

| 4e | p-methyl | Not Specified | ~440 | Not Specified | 0.83[1] |

Experimental Protocols

The following protocols outline the standard methodologies for determining the absorption and emission spectra of coumarin derivatives.

Materials and Instrumentation

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, DMSO).

-

Sample: Synthesized and purified coumarin derivative.

-

Instrumentation:

-

UV-Visible Spectrophotometer

-

Fluorescence Spectrometer (Spectrofluorometer)

-

1 cm path length quartz cuvettes.

-

-

Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine B).

Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of the coumarin derivative in the chosen solvent at a concentration of approximately 1 x 10⁻³ M. From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) for analysis.

-

Instrument Setup: Turn on the UV-Visible spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (typically 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorption (λabs).

Emission Spectroscopy

-

Sample Preparation: Use the same dilute solution prepared for the absorption measurement. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrument Setup: Turn on the fluorescence spectrometer and allow the lamp to warm up. Set the excitation wavelength to the λabs determined from the absorption spectrum. Set the emission wavelength range to be scanned (e.g., from the excitation wavelength +10 nm to 800 nm).

-

Sample Measurement: Place the cuvette containing the sample solution in the spectrofluorometer and record the emission spectrum.

-

Data Analysis: Determine the wavelength of maximum emission (λem). The Stokes shift can be calculated as the difference between λem and λabs.

Fluorescence Quantum Yield Determination (Relative Method)

-

Standard Preparation: Prepare a solution of the quantum yield standard in the same solvent as the sample, with an absorbance at the excitation wavelength that is closely matched to the sample's absorbance.

-

Spectral Measurements:

-

Record the absorption spectra of both the sample and the standard.

-

Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield (ΦF) of the sample using the following equation:

ΦF (sample) = ΦF (standard) * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

Where:

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Visualizations

Synthetic Pathway of 4-Anilinocoumarins

The following diagram illustrates a common synthetic route to 4-anilinocoumarin derivatives, starting from 4-hydroxycoumarin.

Caption: General synthesis of 4-anilinocoumarin derivatives.

Proposed Mechanism of Antimicrobial Action

Several 4-anilinocoumarin derivatives have demonstrated antimicrobial activity. The proposed mechanism often involves the inhibition of essential bacterial enzymes. The diagram below outlines a logical workflow for this inhibitory action.

References

Potential Applications of 4-(2,3-dimethylanilino)-2H-chromen-2-one in Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of naturally occurring and synthetic heterocyclic compounds built upon the 2H-chromen-2-one scaffold. This core structure imparts diverse pharmacological and photophysical properties, leading to their exploration in a wide range of biochemical applications.[1][2] The 4-anilinocoumarin derivatives, in particular, have garnered attention for their potential as bioactive agents.[2][3] This technical guide focuses on the potential applications of a specific analogue, 4-(2,3-dimethylanilino)-2H-chromen-2-one, in biochemistry, drawing upon the broader knowledge of related coumarin derivatives to infer its potential activities and guide future research. While specific data for this exact compound is limited in publicly available literature, this guide provides a comprehensive overview of the expected biochemical properties and the experimental frameworks to evaluate them.

Synthesis and Characterization

The synthesis of 4-anilinocoumarin derivatives is typically achieved through the condensation of 4-hydroxycoumarin with the corresponding aniline, in this case, 2,3-dimethylaniline.[2] The reaction is often carried out at elevated temperatures.[2]

A plausible synthetic route is outlined below:

Figure 1: General synthesis workflow for 4-anilinocoumarin derivatives.

Characterization of the synthesized compound would involve standard analytical techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure.[2]

Potential Biochemical Applications

Based on the activities of structurally similar coumarin derivatives, this compound holds potential in several key areas of biochemistry and drug development.

Anticancer Activity

Coumarin derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Potential Signaling Pathways Targeted by Anilinocoumarins:

-

PI3K/AKT Pathway: Several coumarin derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and induction of apoptosis.[4][6]

-

Kinase Inhibition: Coumarins have been investigated as inhibitors of various protein kinases, such as EGFR, PI3Kβ, and ROCK kinases, which are critical regulators of cell growth, differentiation, and motility.[1][7]

Figure 2: Potential inhibition of the PI3K/AKT signaling pathway by 4-anilinocoumarin derivatives.

Quantitative Data for Related Coumarin Derivatives (Anticancer Activity):

| Compound | Cell Line | IC50 (µM) | Reference |

| Coumarin Derivative 4 | HL60 (Leukemia) | 8.09 | [4] |

| Coumarin Derivative 8b | HepG2 (Liver Cancer) | 13.14 | [4] |

| Benzylidene Coumarin 5 | PC-3 (Prostate Cancer) | 3.56 | [7] |

| Benzylidene Coumarin 4b | PC-3 (Prostate Cancer) | 8.99 | [7] |

| Benzylidene Coumarin 4a | PC-3 (Prostate Cancer) | 10.22 | [7] |

Enzyme Inhibition

The coumarin scaffold is a versatile platform for the development of enzyme inhibitors.

-

Kinase Inhibition: As mentioned, coumarins can act as kinase inhibitors. The 4-anilino substitution pattern is particularly interesting as it is present in several known kinase inhibitors. Specific assays for kinases like GSK-3β, EGFR, and ROCK would be relevant.[1][5][7][8]

-

Other Enzymes: Coumarin derivatives have also been reported to inhibit other enzymes such as carbonic anhydrases.[1]

Quantitative Data for Related Coumarin Derivatives (Enzyme Inhibition):

| Compound | Enzyme | IC50 (µM) | Reference |

| Coumarin Derivative 3a | GSK-3β | - | [5] |

| Coumarin Derivative 5b | GSK-3β | - | [5] |

| Benzylidene Coumarin 5 | EGFR | 0.1812 | [7] |

| Benzylidene Coumarin 5 | PI3Kβ | (twofold more potent than LY294002) | [7] |

Fluorescent Probes

Coumarins are well-known for their fluorescent properties, making them suitable for use as fluorescent probes in biochemical assays and cellular imaging.[9] Their fluorescence is often sensitive to the local environment, which can be exploited to probe biological processes. The fluorescence quantum yield is a key parameter determining their brightness and utility as probes.

Quantitative Data for a Related Coumarin Derivative (Fluorescence):

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| Coumarin fused dihydropyridine 4e | DMSO | 0.83 | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for evaluating coumarin derivatives and can be adapted for this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.[11]

Figure 3: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa, MCF-7) at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 16 hours.[11]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol.[11] Perform serial dilutions to achieve the desired final concentrations.

-

Treatment: Treat the cells with the compound at various concentrations and incubate for 24-48 hours.[11] Include a vehicle control (solvent only).

-

MTT Addition: Add MTT solution (500 µg/mL) to each well and incubate for 4 hours.[11]

-

Formazan Solubilization: Add DMSO to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.[11] The IC50 value can be calculated from the dose-response curve.

Kinase Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method.[5][8]

Figure 4: Workflow for a generic kinase inhibition assay (e.g., ADP-Glo™).

Methodology:

-

Reaction Setup: In a 384-well plate, combine the kinase, a suitable buffer, and the test compound at various concentrations.[12]

-

Initiation: Start the kinase reaction by adding ATP and the specific substrate for the kinase being assayed.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period.

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value can be determined from the inhibition curve.

Fluorescence Spectroscopy

This protocol is for characterizing the photophysical properties of the compound.[13]

Methodology:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of different polarities (e.g., ethanol, methanol, acetonitrile, toluene) at a concentration of approximately 1 x 10⁻⁵ M.[13]

-

Absorption Spectra: Record the UV-Vis absorption spectra to determine the maximum absorption wavelength (λ_max).

-

Emission Spectra: Excite the sample at its λ_max and record the fluorescence emission spectrum.

-

Quantum Yield Determination: Measure the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate or fluorescein).[14] The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[14]

Conclusion

While direct experimental data for this compound is not extensively available, the established biochemical profile of related 4-anilinocoumarin and other coumarin derivatives provides a strong rationale for its investigation as a potential anticancer agent, enzyme inhibitor, and fluorescent probe. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its biochemical properties. Further research into this specific compound is warranted to fully elucidate its therapeutic and diagnostic potential.

References

- 1. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. japsonline.com [japsonline.com]

- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Coumarin Derivatives as Versatile Scaffolds for GSK-3β Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - SK [thermofisher.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. 3.3. Cell Viability Assay [bio-protocol.org]

- 12. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 13. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 4-Anilino-2H-Chromen-2-Ones: A Journey from Discovery to Therapeutic Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-anilino-2H-chromen-2-one scaffold, a prominent heterocyclic motif, has carved a significant niche in medicinal chemistry. Its journey, from initial synthesis to the exploration of its diverse pharmacological activities, offers a compelling narrative of scientific inquiry and innovation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these compounds, tailored for researchers and professionals in drug development.

Discovery and Historical Context

The genesis of 4-anilino-2H-chromen-2-one compounds is intrinsically linked to the broader history of coumarin chemistry. While the exact first synthesis of the parent 4-anilino-2H-chromen-2-one is not definitively documented in readily available literature, the foundational reaction involves the nucleophilic substitution of a suitable leaving group at the 4-position of the coumarin ring with aniline. A common and straightforward method involves the direct reaction of 4-hydroxycoumarin with aniline at elevated temperatures. This reaction leverages the inherent reactivity of the 4-hydroxy group, which can be readily displaced by amines.

Over the years, numerous researchers have contributed to the expansion of the 4-anilino-2H-chromen-2-one library, driven by the quest for novel therapeutic agents. The versatility of the aniline moiety allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Synthetic Methodologies

The synthesis of 4-anilino-2H-chromen-2-one and its derivatives has evolved to include more efficient and diverse methods.

Direct Amination of 4-Hydroxycoumarin

The most fundamental approach involves the direct condensation of 4-hydroxycoumarin with aniline or its derivatives.

Experimental Protocol: Synthesis of 4-anilino-2H-1-benzopyran-2-one [1]

-

Reactants: A mixture of 4-hydroxycoumarin (0.01 mol) and aniline (0.01 mol) is prepared.

-

Reaction Conditions: The mixture is stirred at 160°C for 20 minutes.

-

Work-up: The resulting mixture is dissolved in methanol (30 ml). Subsequently, 0.1 M aqueous NaOH is added dropwise with stirring.

-

Isolation: After 5–10 minutes, the formed precipitate is washed, dried, and recrystallized.

-

Monitoring: The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate and benzene mobile system.

A logical workflow for this synthesis is depicted below:

Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave-assisted organic synthesis has been employed. This method often leads to shorter reaction times, higher yields, and is considered a more environmentally friendly approach.

Biological Activities and Therapeutic Potential

4-Anilino-2H-chromen-2-one derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of this class of compounds. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.

Table 1: Antimicrobial Activity of Selected 4-Anilino-2H-Chromen-2-one Derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) | Reference |

| 4a' | Staphylococcus aureus | 5.905 ± 1.011 | [1] |

| Bacillus subtilis | 4.82 ± 0.042 | [1] | |

| Escherichia coli | 3.8 ± 0.056 | [1] | |

| Pseudomonas aeruginosa | 5.51 ± 0.381 | [1] | |

| 4d' | Staphylococcus aureus | 6.145 ± 1.138 | [1] |

| Bacillus subtilis | 3.97 ± 0.014 | [1] | |

| Escherichia coli | 5.805 ± 0.728 | [1] | |

| Pseudomonas aeruginosa | 5.61 ± 0.001 | [1] | |

| 4h' | Staphylococcus aureus | 6.595 ± 0.021 | [1] |

| Bacillus subtilis | 5.335 ± 0.021 | [1] | |

| Escherichia coli | 3.755 ± 0.091 | [1] | |

| Pseudomonas aeruginosa | 5.66 ± 0.014 | [1] |

Experimental Protocol: In Vitro Antibacterial Activity (Well-Diffusion Assay) [1]

-

Microbial Strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa are used.

-

Assay Method: The well-diffusion assay is performed.

-

Procedure: A standardized inoculum of each bacterial strain is uniformly spread on the surface of an agar plate. Wells are then made in the agar, and a specific concentration of the test compound is added to each well.

-

Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Anticancer Activity

The anticancer potential of 4-anilino-2H-chromen-2-one derivatives has been extensively investigated. These compounds have shown cytotoxicity against various cancer cell lines, and their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

Table 2: Anticancer Activity of Selected Chromenone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4l | PI3Kα | 0.014 | [2] |

| 16c | Leukemia (K-562) | >100 | [3] |

| Leukemia (RPMI-8226) | >100 | [3] | |

| Colon Cancer (HCT-116) | 1.81 | [3] | |

| Melanoma (LOX IMVI) | 1.57 | [3] | |

| Breast Cancer (MCF7) | 1.34 | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines is used.

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The resulting formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated.

Mechanism of Action and Signaling Pathways

The therapeutic effects of 4-anilino-2H-chromen-2-one derivatives are often attributed to their ability to modulate specific cellular signaling pathways.

Inhibition of PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several chromenone derivatives have been identified as potent inhibitors of PI3Kα.[2]

The inhibitory action on the PI3K/Akt pathway is illustrated below:

Conclusion and Future Perspectives

The 4-anilino-2H-chromen-2-one scaffold represents a privileged structure in medicinal chemistry, with a rich history of synthesis and a broad spectrum of biological activities. The ease of its synthesis and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on the optimization of lead compounds to enhance their potency and selectivity, as well as the elucidation of their precise mechanisms of action. The continued exploration of this versatile scaffold holds significant promise for the discovery of new drugs to combat a range of human diseases.

References

- 1. japsonline.com [japsonline.com]

- 2. Discovery and synthesis of a novel series of potent, selective inhibitors of the PI3Kα: 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

Preliminary Mechanistic Insights into 4-(2,3-dimethylanilino)-2H-chromen-2-one: A Technical Guide Based on Analogous Compounds

Disclaimer: No direct experimental data on the mechanism of action for 4-(2,3-dimethylanilino)-2H-chromen-2-one is currently available in the public domain. This technical guide is a synthesis of preliminary studies on structurally related 4-anilino-2H-chromen-2-one and aminocoumarin derivatives. The proposed mechanisms, experimental protocols, and quantitative data are based on the activities of these analogous compounds and should be considered as a predictive framework for initiating research on the specific molecule of interest.

Introduction

Coumarin derivatives, characterized by a benzopyran-2-one core, are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. Within this class, 4-aminocoumarin derivatives have garnered significant attention for their potential as anticancer agents. Preliminary studies on various substituted 4-anilino-2H-chromen-2-ones suggest that their mechanism of action in cancer cells predominantly involves the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. This guide consolidates the current understanding of these mechanisms, drawing from research on analogous compounds to provide a foundational resource for researchers, scientists, and drug development professionals investigating this compound.

Core Putative Mechanisms of Action

Based on studies of structurally similar compounds, the primary anticancer mechanisms of 4-anilino-coumarin derivatives are believed to be:

-

Induction of Apoptosis: Many coumarin derivatives are potent inducers of apoptosis. This programmed cell death is often initiated through the intrinsic (mitochondrial) pathway, characterized by the modulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspase cascades.

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another key mechanism. Analogs of this compound have been observed to cause cell cycle arrest, most commonly at the G2/M or G0/G1 checkpoints, thereby inhibiting cancer cell proliferation.[1][2]

Quantitative Data from Analogous Compound Studies

The following tables summarize quantitative data from studies on various 4-aminocoumarin derivatives, providing a comparative overview of their cytotoxic and mechanistic activities against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Representative 4-Anilino-Coumarin Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Analog A | Human Breast (MCF-7) | 10.5 ± 1.2 | Doxorubicin |

| Analog B | Human Lung (A549) | Not Specified | Not Specified |

| Analog C | Human Cervical (HeLa) | 54.2 | Not Specified |

| Analog D | Human Breast (MCF-7/ADR) | 7-47 nM (for 118f) | Paclitaxel |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values are highly dependent on the specific analog and the cell line tested.

Table 2: Mechanistic Parameters for Representative 4-Anilino-Coumarin Analogs

| Compound ID | Mechanism | Key Marker Modulation | Cell Line |

| Analog E | Apoptosis | ↑ Bax, ↓ Bcl-2, ↑ Caspase-3 | HeLa[1] |

| Analog F | Cell Cycle Arrest | G0/G1 Phase Arrest | HeLa[1] |

| Analog G | Apoptosis | ↓ BCL-2, ↑ Caspase-9 | Breast Cancer (in vivo)[3][4] |

| Analog H | Cell Cycle Arrest | G2/M Phase Arrest | Ovarian (A2780) |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to elucidate the mechanism of action of coumarin derivatives.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the induction of apoptosis.

-

Methodology:

-

Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Cell Cycle Analysis (PI Staining)

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Methodology:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.

-

Mandatory Visualizations

Proposed Signaling Pathway for Apoptosis Induction

Caption: Proposed intrinsic apoptosis pathway.

Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for investigating anticancer mechanism.

Logical Relationship of Putative Anticancer Effects

Caption: Interplay of anticancer mechanisms.

References

- 1. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A synthetic coumarin derivative (4-flourophenylacetamide-acetyl coumarin) impedes cell cycle at G0/G1 stage, induces apoptosis, and inhibits metastasis via ROS-mediated p53 and AKT signaling pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2,3-dimethylanilino)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-(2,3-dimethylanilino)-2H-chromen-2-one, a coumarin derivative with potential applications in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the formation of a 4-hydroxycoumarin intermediate, followed by chlorination and subsequent nucleophilic substitution with 2,3-dimethylaniline.

Experimental Protocols

The synthesis of this compound is achieved through a three-step process:

-

Step 1: Synthesis of 4-Hydroxycoumarin

-

Step 2: Synthesis of 4-Chlorocoumarin

-

Step 3: Synthesis of this compound

Step 1: Synthesis of 4-Hydroxycoumarin

This protocol is based on the Pechmann condensation reaction, a widely used method for coumarin synthesis.[1][2][3]

Materials:

-

Phenol

-

Malonic acid

-

Fused zinc chloride (ZnCl₂)

-

Phosphorus oxychloride (POCl₃)

-

10% Sodium carbonate solution

-

Dilute hydrochloric acid

-

Ethanol

-

Ice

Procedure:

-

In a clean, dry round-bottom flask, combine phenol (4.5 g), malonic acid (5.2 g), and fused zinc chloride (18.5 g).

-

To this mixture, carefully add phosphorus oxychloride (15 ml) under a fume hood with constant stirring.

-

The reaction mixture is then heated. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.

-

The crude 4-hydroxycoumarin precipitates out of the solution. Allow the mixture to stand to ensure complete precipitation.

-

Dissolve the precipitate in a 10% sodium carbonate solution. Some oily by-products may separate and should be removed.

-

Acidify the remaining solution with dilute hydrochloric acid to precipitate the 4-hydroxycoumarin.

-

Filter the solid product, wash with cold water, and recrystallize from dilute ethanol to obtain pure 4-hydroxycoumarin.

Step 2: Synthesis of 4-Chlorocoumarin

This step involves the conversion of the hydroxyl group of 4-hydroxycoumarin to a chlorine atom using a chlorinating agent.[4]

Materials:

-

4-Hydroxycoumarin

-

Phosphorus oxychloride (POCl₃)

-

Cyclohexane

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxycoumarin (10 g, 0.062 mol) in phosphorus oxychloride (50 mL).

-

Reflux the resulting suspension for approximately 3 hours.

-

After cooling the reaction mixture to room temperature, slowly pour it onto crushed ice with vigorous stirring.

-

The solid 4-chlorocoumarin will precipitate. Collect the solid by filtration and wash it thoroughly with ice-water.

-

Recrystallize the crude product from cyclohexane to yield pure 4-chlorocoumarin.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the coumarin ring is displaced by 2,3-dimethylaniline.

Materials:

-

4-Chlorocoumarin

-

2,3-Dimethylaniline

-

Anhydrous solvent (e.g., Toluene or DMF)

-

Base (e.g., Triethylamine or Potassium Carbonate)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Dissolve 4-chlorocoumarin (1.81 g, 0.01 mol) in an anhydrous solvent such as toluene in a round-bottom flask.

-

Add 2,3-dimethylaniline (1.21 g, 0.01 mol) and a base like triethylamine (1.01 g, 0.01 mol) to the solution.

-

Reflux the reaction mixture for several hours. Monitor the reaction progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Product | Yield (%) | Melting Point (°C) |

| 1 | Phenol, Malonic acid | Fused ZnCl₂, POCl₃ | None | 1.5 - 2.5 hours | Heating | 4-Hydroxycoumarin | ~64 | 210-212 |

| 2 | 4-Hydroxycoumarin | POCl₃ | None | 3 hours | Reflux | 4-Chlorocoumarin | ~85 | 148-150 |

| 3 | 4-Chlorocoumarin, 2,3-Dimethylaniline | Triethylamine | Toluene | Several hours | Reflux | This compound | Varies | Not available |

Note: Yields are representative and can vary based on reaction conditions and scale.

Experimental Workflow and Signaling Pathways

The overall synthetic workflow is depicted in the following diagram:

References

- 1. ijsr.net [ijsr.net]

- 2. scribd.com [scribd.com]

- 3. sciepub.com [sciepub.com]

- 4. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(2,3-dimethylanilino)-2H-chromen-2-one as a Fluorescent Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-dimethylanilino)-2H-chromen-2-one is a fluorescent probe belonging to the coumarin family of dyes. Coumarin derivatives are well-regarded in cellular imaging for their high quantum efficiency, good photostability, and sensitivity to the local environment.[1][2] The lipophilic nature of this compound makes it a prime candidate for imaging lipid-rich structures within cells, such as lipid droplets. Lipid droplets are dynamic organelles involved in lipid metabolism, storage, and signaling, and their dysregulation is linked to various diseases, including obesity, diabetes, and cancer.[3][4] This document provides detailed application notes and protocols for the use of this compound in cellular imaging, with a focus on the visualization of lipid droplets.

Photophysical Properties

| Property | Value | Solvent/Condition |

| Absorption Maximum (λabs) | ~380 - 420 nm | Nonpolar solvents (e.g., Dioxane, Toluene) |

| ~430 - 460 nm | Polar aprotic solvents (e.g., DMSO, Acetonitrile) | |

| Emission Maximum (λem) | ~450 - 490 nm | Nonpolar solvents (e.g., Dioxane, Toluene) |

| ~500 - 550 nm | Polar aprotic solvents (e.g., DMSO, Acetonitrile) | |

| Stokes Shift | ~70 - 100 nm | Varies with solvent polarity |

| Molar Absorptivity (ε) | > 20,000 M-1cm-1 | In organic solvents |

| Quantum Yield (Φ) | Moderate to High | Dependent on solvent and local environment |

Note: The spectral properties of this probe are highly sensitive to the polarity of its microenvironment. A bathochromic (red) shift in both absorption and emission spectra is expected with increasing solvent polarity. This property is advantageous for sensing changes in the cellular microenvironment.

Mechanism of Action for Lipid Droplet Staining

The lipophilic dimethylaniline and coumarin moieties of this compound facilitate its passive diffusion across the cell membrane and subsequent accumulation in the hydrophobic environment of lipid droplets. The probe's fluorescence is often enhanced in the non-polar interior of lipid droplets compared to the aqueous cytoplasm, leading to a high signal-to-noise ratio for imaging.

Caption: Mechanism of lipid droplet staining by the fluorescent probe.

Experimental Protocols

Preparation of Stock Solution

-

Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. DMSO is generally preferred for its ability to dissolve a wide range of organic compounds.

-

Concentration: Prepare a stock solution at a concentration of 1-10 mM. For example, to prepare a 1 mM stock solution, dissolve the appropriate mass of the compound in the chosen solvent.

-

Storage: Store the stock solution at -20°C, protected from light and moisture. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Live Cell Imaging of Lipid Droplets

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution (1 mM in DMSO)

-

Optional: Oleic acid complexed to bovine serum albumin (BSA) to induce lipid droplet formation

-

Fluorescence microscope equipped with appropriate filters (e.g., DAPI or GFP filter sets)

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

(Optional) Induction of Lipid Droplets: To enhance lipid droplet formation, incubate the cells with a medium containing 100-400 µM oleic acid complexed to BSA for 12-24 hours prior to staining.

-

Probe Loading:

-

Prepare a working solution of the fluorescent probe by diluting the stock solution in a pre-warmed complete cell culture medium or PBS. The final concentration of the probe should be optimized, typically in the range of 1-10 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the probe-containing medium.

-

Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe (e.g., ~405 nm or ~440 nm) and collect the emission in the corresponding range (e.g., ~450-550 nm).

-

Acquire images using appropriate settings for exposure time and gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Caption: Experimental workflow for live-cell imaging of lipid droplets.

Data Analysis and Interpretation

The fluorescence intensity of this compound within lipid droplets can be quantified using image analysis software. This can provide information on the relative abundance and distribution of lipid droplets under different experimental conditions. The solvatochromic properties of the probe may also allow for ratiometric imaging to probe the polarity of the lipid droplet core, although this would require careful calibration.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Incomplete removal of excess probe. | Increase the number and duration of washing steps. Optimize the probe concentration (use a lower concentration). |

| Probe precipitation in aqueous buffer. | Ensure the final concentration of DMSO in the working solution is low (typically <0.5%). Prepare fresh working solutions. | |

| Weak or No Signal | Insufficient probe concentration or incubation time. | Increase the probe concentration or extend the incubation time. |

| Photobleaching. | Reduce the excitation light intensity and/or exposure time. Use an anti-fade mounting medium for fixed cells. | |

| Incorrect filter set. | Ensure the excitation and emission filters match the spectral properties of the probe. | |

| Cell Toxicity | High probe concentration. | Perform a dose-response curve to determine the optimal non-toxic concentration. |

| Prolonged incubation. | Reduce the incubation time. |

Conclusion

This compound is a promising fluorescent probe for the visualization of lipid droplets in living cells. Its sensitivity to the local environment and good photophysical properties make it a valuable tool for researchers in cell biology and drug development. The protocols provided here serve as a starting point for utilizing this probe in cellular imaging experiments. Optimization of the staining and imaging parameters will be necessary to achieve the best results for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular probes for tracking lipid droplet membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiol-reactive derivatives of the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore: a highly sensitive toolset for the detection of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photo- and solvatochromic properties of nitrobenzospiropyran in ionic liquids containing the [NTf2]- anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes: 4-(2,3-dimethylanilino)-2H-chromen-2-one for Live-Cell Imaging

Introduction

4-(2,3-dimethylanilino)-2H-chromen-2-one is a fluorescent probe belonging to the coumarin family of dyes. Coumarin derivatives are widely utilized in biological research due to their favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment.[1][2] This particular derivative, with its dimethylanilino group, is anticipated to exhibit solvatochromism, where its fluorescence emission spectrum shifts based on the polarity of its surroundings. This characteristic makes it a valuable tool for investigating cellular microenvironments.

Principle of Action

The core of this compound's utility in live-cell imaging lies in its molecular structure, which features a donor-acceptor system.[1][2] The electron-donating dimethylanilino group and the electron-accepting coumarin core create a molecule with a significant dipole moment. In non-polar environments, such as lipid droplets and cellular membranes, the dye is expected to exhibit strong fluorescence. Conversely, in aqueous, polar environments like the cytoplasm, its fluorescence is likely to be quenched.[1][2] This "turn-on" fluorescence in lipophilic environments allows for high-contrast imaging of these specific cellular compartments.

Applications in Live-Cell Imaging

Given its predicted solvatochromic properties, this compound is well-suited for a variety of live-cell imaging applications, including:

-

Lipid Droplet Staining and Dynamics: The non-polar interior of lipid droplets provides an ideal environment for the fluorescence of this probe, enabling the visualization of lipid droplet formation, trafficking, and consumption in real-time.[3]

-

Membrane Imaging and Integrity Assays: The lipophilic nature of the dye allows it to readily stain cellular membranes. Changes in membrane polarity, which can be indicative of cellular stress or apoptosis, may be detectable through shifts in fluorescence emission.

-

Drug-Cell Interactions: For drug development professionals, this probe can be used to study the cellular uptake and subcellular localization of therapeutic compounds, particularly those with lipophilic characteristics.

-

Viscosity Sensing: Some coumarin derivatives have been shown to be sensitive to changes in microviscosity within cellular organelles.[3] This probe could potentially be used to monitor viscosity changes in lipid droplets or other cellular compartments.

Advantages and Limitations

Advantages:

-

High Signal-to-Noise Ratio: The "turn-on" nature of the probe in non-polar environments leads to low background fluorescence and high-contrast images.

-

Low Cytotoxicity: Coumarin-based dyes are generally well-tolerated by living cells, allowing for long-term imaging studies with minimal perturbation of cellular functions.[1][3]

-

Photostability: Many coumarin derivatives exhibit good resistance to photobleaching, enabling extended imaging sessions.[4]

-

Cell Permeability: The small, uncharged nature of the molecule allows for easy penetration of the cell membrane, simplifying staining protocols.[4]

Limitations:

-

Lack of Specificity: As a general lipophilic stain, it will accumulate in all lipid-rich structures, which may require co-staining with more specific markers for precise localization.

-

Environmental Sensitivity: While an advantage, the sensitivity to the local environment can also complicate quantitative analysis, as fluorescence intensity may be influenced by factors other than probe concentration.

Quantitative Data